molecular formula C16H11ClN2O3 B3056883 7-(Benzyloxy)-4-chloro-3-nitroquinoline CAS No. 749922-36-9

7-(Benzyloxy)-4-chloro-3-nitroquinoline

Cat. No.: B3056883
CAS No.: 749922-36-9
M. Wt: 314.72 g/mol
InChI Key: XIIMGQMTEDEDNC-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloro-3-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with benzyloxy, chloro, and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloro-3-nitroquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids for nitration and bases for the substitution step.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Reduction: The major product is 7-(Benzyloxy)-4-chloro-3-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

7-(Benzyloxy)-4-chloro-3-nitroquinoline is investigated for its potential as a pharmacologically active compound. Its structure allows it to serve as a building block for synthesizing more complex molecules with therapeutic properties.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies on similar quinoline derivatives have indicated their effectiveness as HER-2 tyrosine kinase inhibitors, which are crucial in treating HER2-positive breast cancer .

Enzyme Inhibition Studies

The compound is utilized in studies focusing on enzyme inhibition mechanisms. It interacts with various molecular targets, providing insights into the design of new inhibitors for therapeutic applications.

Mechanism of Action:
The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects. The benzyloxy group enhances lipophilicity, facilitating cellular uptake.

Material Science

Due to its chromophoric properties, this compound is also employed in the production of dyes and pigments. Its stability and color characteristics make it an attractive choice in industrial applications.

Comparison with Related Compounds

Compound NameKey FeaturesApplications
This compoundEnhanced antimicrobial and anticancer propertiesDrug development
4-Chloro-3-nitroquinolineBasic quinoline structureLimited applications
7-(Benzyloxy)-3-nitroquinolineSimilar structure but different substitutionVaries in biological activity

This table illustrates how the presence of specific substituents in the quinoline structure influences both biological activity and application potential.

Mechanism of Action

The biological activity of 7-(Benzyloxy)-4-chloro-3-nitroquinoline is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The benzyloxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

  • 7-(Benzyloxy)-4-chloroquinoline
  • 7-(Benzyloxy)-3-nitroquinoline
  • 4-Chloro-3-nitroquinoline

Comparison: 7-(Benzyloxy)-4-chloro-3-nitroquinoline is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer properties, making it a valuable candidate for further drug development.

Biological Activity

7-(Benzyloxy)-4-chloro-3-nitroquinoline is a synthetic compound belonging to the nitroquinoline class, characterized by a quinoline core with a nitro group at the 3-position, a chlorine atom at the 4-position, and a benzyloxy substituent at the 7-position. This unique structural arrangement influences its chemical reactivity and biological activity, particularly in pharmacological contexts.

Chemical Structure and Properties

The compound's structure is crucial for its biological activity. The presence of the nitro group is associated with various pharmacological properties, including anticancer activity. The benzyloxy substituent may enhance lipophilicity, potentially increasing its bioavailability and efficacy against various biological targets.

Compound Name Structure Features Unique Aspects
4-Chloro-3-nitroquinolineNitro group at position 3, chlorine at position 4Basic structure without additional substituents
7-Hydroxy-4-chloro-3-nitroquinolineHydroxyl group at position 7Potentially different biological activity due to hydroxyl group
6-Methoxy-4-chloro-3-nitroquinolineMethoxy group at position 6May exhibit different solubility and reactivity

Anticancer Properties

Research indicates that derivatives of 3-nitroquinoline frameworks, including this compound, exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition suggests potential applications in cancer therapy, particularly against tumors resistant to conventional treatments .

The mechanism through which this compound exerts its effects likely involves interaction with key cellular pathways. It has been demonstrated that similar compounds can inhibit protein tyrosine kinases such as HER-2 and EGFR, leading to reduced proliferation of cancer cells . The compound's ability to induce apoptosis and alter cell cycle progression has also been noted in various studies.

Case Studies

  • In Vivo Studies : In xenograft models using female nude mice, compounds related to this class were administered after tumor implantation. The treatment demonstrated significant reductions in tumor mass compared to control groups, indicating effective anticancer activity .
  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HCT116 colorectal cancer cells) showed that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating potent activity against these malignancies .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines:

Cell Line IC50 (µM) Selectivity
HCT116 (wild-type p53)~1.5High selectivity against cancer cells
CCRF-CEM (leukemia)~2.0Moderate selectivity
A549 (lung carcinoma)~2.5Good selectivity

These findings highlight the compound's potential as a selective anticancer agent with lower toxicity to normal cells.

Properties

IUPAC Name

4-chloro-3-nitro-7-phenylmethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-16-13-7-6-12(22-10-11-4-2-1-3-5-11)8-14(13)18-9-15(16)19(20)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIMGQMTEDEDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=NC=C(C(=C3C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610565
Record name 7-(Benzyloxy)-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749922-36-9
Record name 7-(Benzyloxy)-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N,N-Dimethylformamide (DMF) (100 mL) was cooled to 0° C., and phosphorous oxychloride (27.5 mL, 0.295 mol) was added dropwise. The resulting solution was stirred for 25 minutes and then added dropwise to a mixture of 7-benzyloxy-3-nitroquinolin-4-ol (72.87 g, 0.2459 mol) in DMF (400 mL). Following the addition, the reaction was heated at 100° C. for 5 minutes, cooled to ambient temperature, and poured into ice water with stirring. A tan precipitate formed, which was isolated by filtration and dissolved in dichloromethane. The resulting solution was dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 72.9 g of 7-benzyloxy-4-chloro-3-nitroquinoline as a light brown solid.
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27.5 mL
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72.87 g
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400 mL
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100 mL
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Synthesis routes and methods II

Procedure details

A 2-liter round bottom flask was charged with 7-(benzyloxy)-3-nitroquinolin-4-ol (100.0 g, 0.3 mol) and N,N-dimethylformamide (DMF) (650 mL). Phosphorous oxychloride (62.1 g, 37.7 mL, 1.2 equivalents (eq)) was slowly added dropwise. The resulting mixture was heated at 100° C. for 10 minutes, and then allowed to cool to 39° C. The reaction mixture was poured over ice (3 L). A brown precipitate formed. The mixture was diluted with water (1 L) and stirred to break up the precipitate. The precipitate was collected by vacuum filtration. The filter cake was washed with water (2 L) and air-dried on vacuum filter for 1 hour. The solid was dissolved in dichloromethane and placed in a separatory funnel. The water was removed, and the dichloromethane solution was dried over magnesium sulfate. The solution was then filtered through filter agent to provide a solution of 7-(benzyloxy)-4-chloro-3-nitroquinoline in dichloromethane (approximately 1700 mL).
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100 g
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650 mL
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37.7 mL
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ice
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3 L
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1 L
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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